molecular formula C11H12O3 B6256021 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 1626-04-6

1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B6256021
CAS No.: 1626-04-6
M. Wt: 192.2
InChI Key:
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Description

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. This compound is known for its unique structural features, which include a hydroxyl group and a carboxylic acid group attached to a tetrahydronaphthalene ring. These functional groups make it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by oxidation to introduce the hydroxyl and carboxylic acid groups. The reaction conditions typically involve the use of nickel or palladium catalysts under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors. The resulting product is then purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    1-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group but shares similar structural features.

    1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Similar to the target compound but without the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and carboxylic acid groups on the tetrahydronaphthalene ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic and industrial processes .

Properties

CAS No.

1626-04-6

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

0

Origin of Product

United States

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